molecular formula C9H9NO4 B13704523 6-Nitrochroman-4-ol

6-Nitrochroman-4-ol

Cat. No.: B13704523
M. Wt: 195.17 g/mol
InChI Key: MKWZAANVJROAAP-UHFFFAOYSA-N
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Description

6-Nitrochroman-4-ol: is a chemical compound with the molecular formula C9H9NO4 . It is a derivative of chroman, featuring a nitro group at the 6th position and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrochroman-4-ol typically involves the nitration of chroman-4-ol. One common method is the reaction of chroman-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrochroman-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Nitrochroman-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. These include anti-inflammatory, antioxidant, and anticancer properties .

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of materials with specific optical and electronic properties .

Mechanism of Action

The biological activity of 6-Nitrochroman-4-ol and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison: 6-Nitrochroman-4-ol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to 6-Hydroxychroman-4-one, the nitro group in this compound introduces additional reactivity, making it suitable for different types of chemical transformations. Similarly, 6-Nitrochroman-4-one lacks the hydroxyl group, which affects its solubility and reactivity .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

6-nitro-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H9NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8,11H,3-4H2

InChI Key

MKWZAANVJROAAP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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